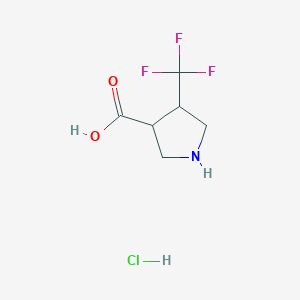

4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which could be similar to the synthesis of 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, involves the use of organic compounds containing fluorine . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been extensively studied .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The pyrrolidine ring, a core structure in 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride , is widely utilized in medicinal chemistry due to its versatility and biological relevance. It serves as a scaffold for creating novel biologically active compounds. The trifluoromethyl group enhances the molecule’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . This compound can be used to develop selective drugs with improved pharmacokinetic properties.

Agrochemical Research

In the agrochemical industry, the trifluoromethyl group is recognized for its role in developing pesticides and herbicides. It contributes to the creation of compounds with enhanced activity and selectivity. The presence of the pyrrolidine ring can influence the bioavailability and target specificity of agrochemicals .

Stereoselective Synthesis

The stereogenic centers in pyrrolidine derivatives allow for the development of enantioselective synthesis methods. This is crucial for creating compounds with specific three-dimensional orientations, which is important for their biological activity and interaction with enantioselective proteins .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, it is possible to explore a wide range of pharmacophore spaces. This allows for the design of compounds with diverse biological profiles, which can lead to the discovery of new therapeutic agents .

Structural Diversity in Chemistry

The non-planarity of the pyrrolidine ring introduces structural diversity into chemical compounds. This phenomenon, known as “pseudorotation,” is beneficial for the development of molecules with unique spatial arrangements, which can have distinct biological functions .

Physicochemical Property Modification

The introduction of the trifluoromethyl group into molecules can significantly alter their physicochemical properties. This modification can improve a compound’s stability, solubility, and membrane permeability, which are critical factors in drug formulation .

Toxicology and Detoxification Studies

Compounds containing the trifluoromethyl group, like 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride , can be used to study the detoxification pathways in biological systems. They can help understand how the body processes and eliminates toxic substances .

Veterinary Medicine

The unique properties of the trifluoromethyl group, combined with the pyrrolidine scaffold, can also be applied in veterinary medicine. They can lead to the development of veterinary drugs that are more effective and have fewer side effects .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPZFUIFXLHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)

![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)

![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)